molecular formula C13H16ClNO4 B13895528 Ethyl 2-[(2-chloroacetyl)amino]-3-(4-hydroxyphenyl)propanoate

Ethyl 2-[(2-chloroacetyl)amino]-3-(4-hydroxyphenyl)propanoate

Cat. No.: B13895528
M. Wt: 285.72 g/mol
InChI Key: HJNHMXKZIARYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloroac-Tyr-Oet typically involves the following steps:

Industrial Production Methods

Industrial production of Chloroac-Tyr-Oet follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the esterification and chloroacetylation reactions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Chloroac-Tyr-Oet undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Chloroac-Tyr-Oet involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloroac-Tyr-Oet is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential for covalent modifications. This makes it particularly useful in studies involving enzyme inhibition and protein labeling .

Properties

Molecular Formula

C13H16ClNO4

Molecular Weight

285.72 g/mol

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C13H16ClNO4/c1-2-19-13(18)11(15-12(17)8-14)7-9-3-5-10(16)6-4-9/h3-6,11,16H,2,7-8H2,1H3,(H,15,17)

InChI Key

HJNHMXKZIARYOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.